molecular formula C13H20NO4P B14292692 Diethyl 4-Acetamidobenzylphosphonate CAS No. 118578-84-0

Diethyl 4-Acetamidobenzylphosphonate

Cat. No.: B14292692
CAS No.: 118578-84-0
M. Wt: 285.28 g/mol
InChI Key: LSQQRLOYPDMBGI-UHFFFAOYSA-N
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Description

Diethyl 4-Acetamidobenzylphosphonate is an organophosphorus compound with the molecular formula C13H20NO4P It is a derivative of benzylphosphonate, where the benzyl group is substituted with an acetamido group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-Acetamidobenzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . Another method involves the chemoselective activation of diethyl phosphonates with triflic anhydride, allowing flexible substitution with a broad range of nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Acetamidobenzylphosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 4-Acetamidobenzylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 4-acetamidobenzylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The acetamido group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-Methylbenzylphosphonate: Similar in structure but with a methyl group instead of an acetamido group.

    Diethyl Benzylphosphonate: Lacks the acetamido substitution, making it less versatile in biological applications.

Uniqueness

Diethyl 4-Acetamidobenzylphosphonate is unique due to the presence of the acetamido group, which enhances its ability to interact with biological molecules. This makes it a more promising candidate for medicinal chemistry applications compared to its simpler analogs .

Properties

CAS No.

118578-84-0

Molecular Formula

C13H20NO4P

Molecular Weight

285.28 g/mol

IUPAC Name

N-[4-(diethoxyphosphorylmethyl)phenyl]acetamide

InChI

InChI=1S/C13H20NO4P/c1-4-17-19(16,18-5-2)10-12-6-8-13(9-7-12)14-11(3)15/h6-9H,4-5,10H2,1-3H3,(H,14,15)

InChI Key

LSQQRLOYPDMBGI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C)OCC

Origin of Product

United States

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